molecular formula C16H13FN4 B12180568 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine

Cat. No.: B12180568
M. Wt: 280.30 g/mol
InChI Key: ZMGFFDFXBYIHKD-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and pyridine rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using pyridine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyridine moieties.

    Reduction: Reduction reactions could target the pyridazine ring or other reducible functional groups.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxidized derivatives, while substitution reactions could introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of fluorine and pyridine rings suggests that it could have high binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
  • 6-(4-bromophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine
  • 6-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine

Uniqueness

The unique combination of the 4-fluorophenyl and pyridin-3-ylmethyl groups in 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine may confer distinct chemical and biological properties compared to its analogs. The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13FN4

Molecular Weight

280.30 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine

InChI

InChI=1S/C16H13FN4/c17-14-5-3-13(4-6-14)15-7-8-16(21-20-15)19-11-12-2-1-9-18-10-12/h1-10H,11H2,(H,19,21)

InChI Key

ZMGFFDFXBYIHKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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